molecular formula C40H50F12FeP2 B13396706 (R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine

(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine

Cat. No.: B13396706
M. Wt: 876.6 g/mol
InChI Key: SACWJTPVZYRKJE-UHFFFAOYSA-N
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Description

®-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand used in asymmetric catalysis. The compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:

    Preparation of the Ferrocenyl Moiety: The ferrocenyl unit is synthesized through the reaction of ferrocene with a suitable electrophile.

    Phosphine Introduction: The bis[3,5-bis(trifluoromethyl)phenyl]phosphino group is introduced via a nucleophilic substitution reaction.

    Chiral Resolution: The chiral centers are resolved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.

    Substitution: The ligand can participate in substitution reactions, where the phosphine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Typical conditions involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine is used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation, hydroformylation, and cross-coupling reactions, where it helps achieve high enantioselectivity.

Biology and Medicine

The compound’s ability to induce chirality makes it valuable in the synthesis of pharmaceuticals, where enantiomerically pure drugs are often required for efficacy and safety.

Industry

In the industrial sector, this ligand is used in the production of fine chemicals and agrochemicals, where precise control over stereochemistry is crucial.

Mechanism of Action

The mechanism by which ®-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The molecular targets include transition metal centers such as palladium, rhodium, and platinum, which facilitate various catalytic transformations.

Comparison with Similar Compounds

Similar Compounds

    BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is another chiral phosphine ligand used in asymmetric catalysis.

    DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane is known for its use in asymmetric hydrogenation.

Uniqueness

®-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine is unique due to its ferrocenyl backbone, which provides additional stability and electronic properties. The trifluoromethyl groups enhance the ligand’s ability to induce high enantioselectivity, making it superior in certain catalytic applications compared to other chiral phosphine ligands.

Properties

Molecular Formula

C40H50F12FeP2

Molecular Weight

876.6 g/mol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[2-(1-dicyclohexylphosphanylethyl)cyclopentyl]phosphane;cyclopentane;iron

InChI

InChI=1S/C35H40F12P2.C5H10.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;/h15-21,26-27,30-31H,2-14H2,1H3;1-5H2;

InChI Key

SACWJTPVZYRKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]

Origin of Product

United States

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